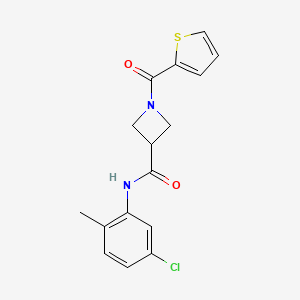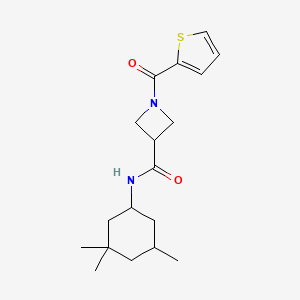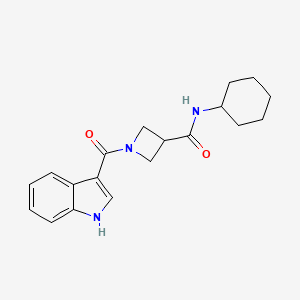
N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide, also known as 5-chloro-2-methylphenyl-1-thiophene-2-carbonylazetidine-3-carboxamide, is a synthetic compound that has found applications in scientific research. It is a novel compound with potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has a wide range of applications in scientific research. It has been used in studies on the inhibition of human cancer cells, including those of the bladder, breast, and lung. It has also been used in studies on the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of memory and cognitive function. In addition, it has been used as a tool to study the effects of oxidative stress on cells, as well as to study the effects of antifungal and antibacterial agents.
Wirkmechanismus
N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has been shown to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is involved in the regulation of memory and cognitive function, and its inhibition is thought to be beneficial in the treatment of Alzheimer’s disease. In addition, it has been shown to inhibit the growth of human cancer cells, likely due to its ability to interfere with the cell cycle. Finally, it has been shown to act as an antioxidant and antifungal/antibacterial agent.
Biochemical and Physiological Effects
N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. As an inhibitor of the enzyme acetylcholinesterase, it has been shown to increase the levels of acetylcholine in the brain, which is thought to be beneficial in the treatment of Alzheimer’s disease. In addition, it has been shown to inhibit the growth of human cancer cells, likely due to its ability to interfere with the cell cycle. Finally, it has been shown to act as an antioxidant and antifungal/antibacterial agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has several advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost, as it is a readily available and inexpensive compound. In addition, it has a wide range of applications in scientific research, making it a useful tool for studying a variety of biological processes. However, there are also some limitations to its use in laboratory experiments. For example, it is not water-soluble, making it difficult to use in aqueous solutions. Furthermore, it is not easily metabolized by the body, making it difficult to study its effects in vivo.
Zukünftige Richtungen
N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide has a wide range of potential applications and future directions. One potential future direction is the development of novel therapeutic agents based on this compound. Additionally, further research could be conducted on its effects on the regulation of memory and cognitive function, as well as its effects on the growth of human cancer cells. Finally, further research could be conducted on its antioxidant and antifungal/antibacterial properties, as well as its potential applications in the treatment of oxidative stress.
Synthesemethoden
N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide can be synthesized using a two-step process. The first step involves the reaction of N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl bromide with 2-thiophenecarbaldehyde to form a Schiff base, which is then reduced to the desired product using sodium borohydride. The reaction scheme is as follows:
N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl bromide + 2-thiophenecarbaldehyde → Schiff base
Schiff base + sodium borohydride → N-(N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamideethylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-10-4-5-12(17)7-13(10)18-15(20)11-8-19(9-11)16(21)14-3-2-6-22-14/h2-7,11H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTHVSTYRLZXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CN(C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6427248.png)
![cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6427254.png)
![N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6427260.png)
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6427269.png)
![N-{[6-(furan-3-yl)pyridin-3-yl]methyl}isoquinoline-1-carboxamide](/img/structure/B6427276.png)
![3-(4-fluorophenoxy)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide](/img/structure/B6427283.png)
![3-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6427293.png)
![3-methyl-2-oxo-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6427295.png)
![N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide](/img/structure/B6427309.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B6427326.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B6427337.png)
